molecular formula C22H25FN2O4S B2573834 5-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1428375-43-2

5-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No. B2573834
CAS RN: 1428375-43-2
M. Wt: 432.51
InChI Key: FKJRQPQDUOUXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C22H25FN2O4S and its molecular weight is 432.51. The purity is usually 95%.
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Scientific Research Applications

Thromboxane A2 Synthetase Inhibition

5-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid may exhibit pharmacological effects similar to compounds that inhibit thromboxane A2 (TXA2) synthetase activity. Such inhibition can lead to reduced platelet aggregation and prolonged bleeding times, without affecting plasma coagulation or fibrinolysis, suggesting potential applications in preventing thrombosis and other cardiovascular disorders. (Clerck et al., 1989).

Anticancer and Aurora Kinase Inhibition

Compounds structurally related to this compound may function as inhibitors of Aurora kinases, a family of enzymes involved in cell division. By inhibiting Aurora kinase A, these compounds could be useful in treating cancer, highlighting a potential application in oncology. (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antilipase Activity

Derivatives of this chemical structure have been explored for their antimicrobial and antilipase activities. Such research indicates potential applications in developing new antibiotics or treatments for diseases related to lipid metabolism. (Başoğlu et al., 2013).

Antibacterial Agents

Studies on fluorine-containing compounds with similar structural frameworks have demonstrated potent antibacterial activities. This suggests that this compound and its analogs could be explored further for their potential as novel antibacterial agents. (Holla et al., 2003).

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Research into compounds affecting the orexin-1 receptor suggests potential applications in treating binge eating and other eating disorders. This area of research could provide insights into the development of treatments for compulsive food consumption and possibly obesity. (Piccoli et al., 2012).

properties

IUPAC Name

5-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4S/c23-18-5-2-1-4-17(18)22(29)25-9-7-15(8-10-25)14-24-20(26)12-16(13-21(27)28)19-6-3-11-30-19/h1-6,11,15-16H,7-10,12-14H2,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJRQPQDUOUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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